"N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine" CAS number
"N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine" CAS number
An In-depth Technical Guide to N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine: Synthesis, Characterization, and Potential Applications
Authored by: A Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of N1-(6-chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As of the writing of this guide, a specific CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized research chemical. This guide is therefore structured to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and exploration of its potential biological activities. The methodologies described herein are based on established principles of organic synthesis and are supported by analogous reactions reported in the scientific literature.
Introduction and Rationale
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs, including anticancer agents, antivirals, and antibiotics. The 4,6-disubstituted pyrimidine motif, in particular, offers a versatile platform for generating molecules with diverse biological activities. The introduction of a chloro-substituent at the 6-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.
The N,N-dimethyl-1,2-ethanediamine side chain is a common feature in pharmacologically active molecules, often contributing to improved solubility, cell permeability, and target engagement through specific hydrogen bonding and electrostatic interactions. The combination of these two pharmacophores in N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine presents a compelling case for its investigation as a novel building block or a potential lead compound in drug discovery programs.
This guide will provide a detailed protocol for the synthesis of this target compound, discuss the necessary analytical techniques for its structural confirmation and purity assessment, and explore its putative properties and potential applications based on the known pharmacology of related structures.
Synthetic Pathway and Experimental Protocol
The most direct and logical synthetic route to N1-(6-chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable pyrimidine precursor with N,N-dimethylethylenediamine.
Retrosynthetic Analysis
A retrosynthetic analysis points to 4,6-dichloropyrimidine and N,N-dimethylethylenediamine as the key starting materials. 4,6-Dichloropyrimidine is a commercially available and widely used intermediate in organic synthesis.
Detailed Experimental Protocol
Reaction Scheme:
Caption: Synthetic workflow for N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 10 | 1.0 |
| N,N-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 11 | 1.1 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 15 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure:
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To a stirred solution of 4,6-dichloropyrimidine (1.49 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIPEA, 2.6 mL, 15 mmol).
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To this mixture, add N,N-dimethylethylenediamine (1.2 mL, 11 mmol) dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N1-(6-chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine.
Causality Behind Experimental Choices:
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Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the starting materials and the intermediate salts, facilitating the reaction.
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Base: DIPEA is a non-nucleophilic organic base used to quench the HCl generated during the reaction, driving the equilibrium towards the product. An inorganic base like potassium carbonate can also be used.
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Stoichiometry: A slight excess of N,N-dimethylethylenediamine is used to ensure the complete consumption of the limiting reagent, 4,6-dichloropyrimidine.
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Temperature: Heating is employed to increase the rate of the SNAr reaction, which can be sluggish at room temperature.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and chromatographic techniques.
Expected Analytical Data:
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¹H NMR (400 MHz, CDCl₃):
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Signals corresponding to the pyrimidine ring protons.
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A singlet for the two methyl groups on the terminal nitrogen.
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Multiplets for the two methylene groups of the ethylenediamine chain.
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A broad signal for the secondary amine proton.
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¹³C NMR (100 MHz, CDCl₃):
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Signals for the carbon atoms of the pyrimidine ring.
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Signals for the two methyl carbons.
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Signals for the two methylene carbons.
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Mass Spectrometry (ESI+):
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Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the compound. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
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High-Performance Liquid Chromatography (HPLC):
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To assess the purity of the final compound. A single major peak should be observed.
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Putative Physicochemical Properties
The following properties are estimated based on the chemical structure and are valuable for assessing its drug-like characteristics.
| Property | Estimated Value |
| Molecular Formula | C₈H₁₃ClN₄ |
| Molecular Weight | 200.67 g/mol |
| XLogP3 | ~1.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Potential Applications in Drug Discovery
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, with many derivatives acting as kinase inhibitors. The N1-(6-chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine could serve as a key intermediate for the synthesis of a library of potential kinase inhibitors through modification at the C6 position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Caption: Potential derivatization of the target compound via cross-coupling reactions.
The structural motif of a substituted pyrimidine linked to a basic amine side chain is present in several known inhibitors of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and other important cancer-related targets. Therefore, this compound and its derivatives warrant investigation for their potential as anticancer agents.
Conclusion
While N1-(6-chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine may not be a widely cataloged compound, its synthesis is readily achievable through established chemical methodologies. This guide provides a comprehensive framework for its preparation, purification, and characterization. Its structural features suggest significant potential as a versatile building block for the synthesis of novel, biologically active molecules, particularly in the realm of kinase inhibitor discovery. Researchers and drug development professionals are encouraged to utilize the information presented herein to explore the full potential of this promising chemical entity.
References
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Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]
- Process for preparing 4,6-dichloro-pyrimidine. (US6018045A).
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2021). Molecules, 26(11), 3125. [Link]
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N,N'-Dimethylethylenediamine. Wikipedia. [Link]
